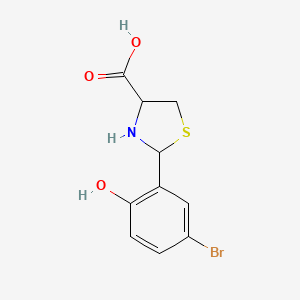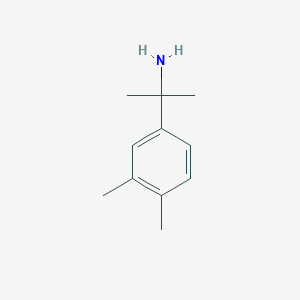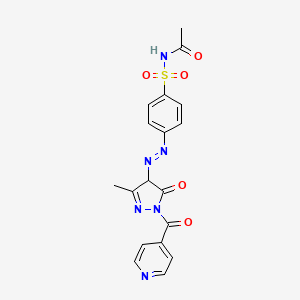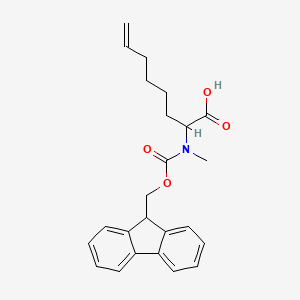![molecular formula C11H11NOS2 B12302925 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon ist eine chemische Verbindung, die zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie häufig für die Medikamentenentwicklung eingesetzt. Diese Verbindung weist einen Thiazolidinring auf, der ein fünfgliedriger Ring ist, der sowohl Schwefel- als auch Stickstoffatome enthält, sowie eine Phenylgruppe, die am vierten Kohlenstoffatom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon umfasst typischerweise die Reaktion eines Thiazolidinderivats mit einem Phenyl-haltigen Reagenz unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Cyclisierung eines Thioamids mit einem α-Halogenketon in Gegenwart einer Base. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Bildung des Thiazolidinrings zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine konsistente Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Umkristallisation oder Chromatographie kann ebenfalls zur Erzielung der gewünschten Produktqualität eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom im Thiazolidinring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden eingesetzt.
Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können für die aromatische Substitution verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Bromierte oder nitrierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine mögliche Verwendung in der Medikamentenentwicklung untersucht, insbesondere auf seine entzündungshemmenden und antidiabetischen Wirkungen.
Industrie: Wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. So könnte die antimikrobielle Aktivität auf die Hemmung der bakteriellen Zellwandsynthese zurückzuführen sein, während die krebshemmenden Eigenschaften die Induktion der Apoptose in Krebszellen umfassen könnten.
Wirkmechanismus
The mechanism of action of 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]ethanon
- 1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon
Einzigartigkeit
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanon ist aufgrund seiner spezifischen Stereochemie und dem Vorhandensein von sowohl Schwefel- als auch Stickstoffatomen im Thiazolidinring einzigartig. Dieses strukturelle Merkmal trägt zu seinen unterschiedlichen biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C11H11NOS2 |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI-Schlüssel |
JMFXRMBPKFNSGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)


![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)
![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)


